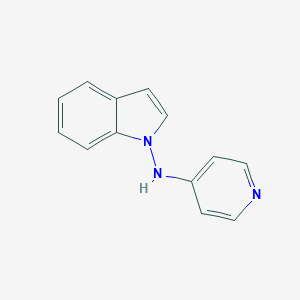

N-(4-pyridinyl)-1H-indol-1-amine

Descripción general

Descripción

La indol-1-il-piridin-4-ilamina es un compuesto heterocíclico que combina las características estructurales tanto del indol como de la piridina. El indol es una estructura bicíclica que consiste en un anillo de benceno de seis miembros fusionado a un anillo de pirrol de cinco miembros que contiene nitrógeno. La piridina es un anillo de seis miembros que contiene un átomo de nitrógeno. La combinación de estas dos estructuras en la indol-1-il-piridin-4-ilamina da como resultado un compuesto con propiedades químicas y biológicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la indol-1-il-piridin-4-ilamina generalmente implica el acoplamiento de un derivado del indol con un derivado de la piridina. Un método común es la aminación de Buchwald-Hartwig, que implica el acoplamiento catalizado por paladio de un haluro de arilo con una amina. Por ejemplo, la reacción entre 1-bromoindol y 4-aminopiridina en presencia de un catalizador de paladio y una base puede producir indol-1-il-piridin-4-ilamina .

Métodos de producción industrial: La producción industrial de indol-1-il-piridin-4-ilamina puede implicar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, es crucial para lograr altos rendimientos y pureza. Los reactores de flujo continuo y otras tecnologías avanzadas se pueden emplear para mejorar la eficiencia y la escalabilidad del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones: La indol-1-il-piridin-4-ilamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de indol o piridina.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador.

Productos principales:

Oxidación: Formación de derivados de N-óxido.

Reducción: Formación de derivados de amina reducida.

Sustitución: Formación de derivados de indol o piridina halogenados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

N-(4-pyridinyl)-1H-indol-1-amine has been investigated for its potential anticancer properties. Studies have shown that indole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been linked to enhanced activity against colorectal carcinoma and breast cancer cells through mechanisms involving protein kinase inhibition, particularly targeting VEGFR-2 and EGFR pathways .

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity. Research indicates that indole-based compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The enhanced lipophilicity of metal complexes derived from indole scaffolds has been shown to improve their antibacterial efficacy compared to conventional antibiotics like chloramphenicol .

Anti-inflammatory Effects

Indole derivatives, including this compound, have also been studied for their anti-inflammatory properties. The indole structure is known to interact with various inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Catalytic Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in the development of ionic liquids that act as efficient catalysts for the synthesis of indoles and other heterocycles. These reactions often occur under environmentally friendly conditions, promoting sustainable chemistry practices .

| Catalytic Reaction | Conditions | Yield (%) |

|---|---|---|

| Fischer Indole Synthesis | Solvent-free, 0.2 equiv catalyst | High |

| Click Chemistry for 1H-tetrazoles | Minimum catalyst loading | High |

Material Science Applications

The compound has potential applications in material science, particularly in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymer matrices or as a component in organic light-emitting diodes (OLEDs) due to its electronic properties .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on HCT-116 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research on metal complexes derived from this compound showed enhanced antimicrobial activity against several bacterial strains. The study demonstrated that these complexes had greater efficacy than traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Mecanismo De Acción

El mecanismo de acción de la indol-1-il-piridin-4-ilamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de indol y piridina pueden participar en interacciones de apilamiento π-π, enlaces de hidrógeno y otras interacciones no covalentes con macromoléculas biológicas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .

Compuestos similares:

Ácido indol-3-acético: Una hormona vegetal con una estructura de indol similar.

Ácido piridina-4-carboxílico: Un compuesto con una estructura de piridina similar.

Indol-3-carbinol: Un compuesto bioactivo que se encuentra en las verduras crucíferas.

Unicidad: La indol-1-il-piridin-4-ilamina es única debido a sus estructuras combinadas de indol y piridina, que confieren propiedades químicas y biológicas distintas. La presencia de ambos anillos permite una reactividad diversa y la capacidad de interactuar con una amplia gama de objetivos biológicos, lo que la convierte en un compuesto valioso en diversos campos de investigación .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Pyridine-4-carboxylic acid: A compound with a similar pyridine structure.

Indole-3-carbinol: A bioactive compound found in cruciferous vegetables.

Uniqueness: Indol-1-yl-pyridin-4-yl-amine is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties. The presence of both rings allows for diverse reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various fields of research .

Actividad Biológica

N-(4-pyridinyl)-1H-indol-1-amine, also known as besipirdine, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's. This article presents an overview of the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as indole derivatives. The synthesis of this compound involves multi-step procedures that typically include the reaction of indole derivatives with pyridine derivatives. The structural formula can be represented as follows:

Pharmacological Properties

Cholinomimetic Activity

Besipirdine exhibits cholinomimetic properties, which are critical for its role in enhancing cognitive function. In vitro studies have shown that it inhibits [3H]quinuclidinyl benzilate binding, indicating its potential to modulate cholinergic signaling pathways. Moreover, in vivo assessments demonstrated its ability to reverse scopolamine-induced behavioral deficits, underscoring its cognitive-enhancing effects .

Adrenergic Mechanisms

The compound also influences adrenergic mechanisms. In vitro studies revealed that it inhibits [3H] clonidine binding and enhances synaptosomal biogenic amine uptake. This suggests a dual mechanism of action that could be beneficial for treating cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationships (SAR)

Research has focused on understanding the SAR of this compound and its analogs. Various modifications to the indole and pyridine rings have been explored to optimize biological activity. For instance, the introduction of different substituents on the indole ring has been shown to significantly affect the potency and selectivity of these compounds against specific biological targets .

| Compound | Cholinomimetic Activity | Adrenergic Activity | IC50 (µM) |

|---|---|---|---|

| Besipirdine | Yes | Yes | 0.5 |

| Analog A | Yes | No | 2.0 |

| Analog B | No | Yes | 1.5 |

Case Studies

Clinical Trials

Besipirdine was selected for clinical development based on promising preclinical results. A clinical trial assessed its efficacy in improving cognitive function in patients with Alzheimer's disease. Results indicated a significant improvement in cognitive scores compared to placebo, supporting its potential as a therapeutic agent .

Comparative Studies

In comparative studies with other cholinesterase inhibitors, besipirdine demonstrated a favorable safety profile and reduced side effects commonly associated with traditional therapies. This positions it as a viable alternative for patients who experience adverse reactions to existing treatments .

Propiedades

IUPAC Name |

N-pyridin-4-ylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-4-13-11(3-1)7-10-16(13)15-12-5-8-14-9-6-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZWVUZIPQSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152360 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119257-33-9 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.